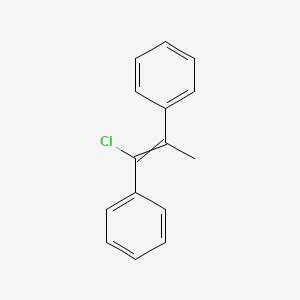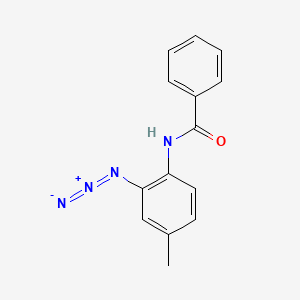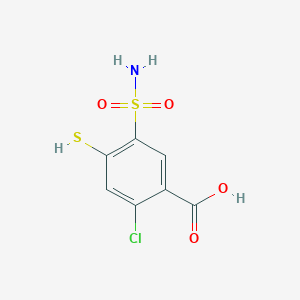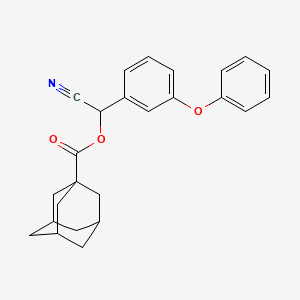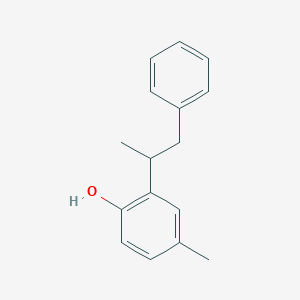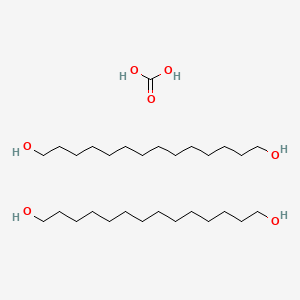![molecular formula C26H22Cl2N4O8 B14356727 [4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate CAS No. 90781-23-0](/img/structure/B14356727.png)
[4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate is a complex organic compound that features multiple functional groups, including peroxy, cyano, and diazenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate can be approached through a multi-step process involving the following key steps:
Formation of the 3-chlorobenzoyl peroxide: This can be achieved by reacting 3-chlorobenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide.
Synthesis of the diazenyl intermediate: The diazenyl group can be introduced by reacting a suitable precursor with a diazonium salt.
Coupling of intermediates: The final compound can be obtained by coupling the 3-chlorobenzoyl peroxide with the diazenyl intermediate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The peroxy groups in the compound can undergo oxidation reactions, potentially forming reactive oxygen species.
Reduction: The cyano groups can be reduced to amines under suitable conditions.
Substitution: The chlorobenzoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Reactive oxygen species or oxidized derivatives.
Reduction: Amines or reduced derivatives.
Substitution: Substituted benzoyl derivatives.
科学研究应用
Chemistry
Organic Synthesis: The compound can be used as a reagent or intermediate in the synthesis of more complex molecules.
Materials Science:
Biology and Medicine
Pharmaceuticals: Potential use as a precursor or active ingredient in drug development.
Biological Studies: May be used in studies involving oxidative stress or reactive oxygen species.
Industry
Polymer Chemistry: Potential use in the synthesis of polymers with specific functional groups.
Catalysis: May serve as a catalyst or catalyst precursor in various chemical reactions.
作用机制
The mechanism of action of [4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate would depend on its specific application. For example, in oxidative reactions, the peroxy groups may generate reactive oxygen species that can interact with various molecular targets. In pharmaceutical applications, the compound may interact with specific enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
Benzoyl Peroxide: A well-known compound with similar peroxy groups, used in acne treatment and polymerization reactions.
Azobisisobutyronitrile (AIBN): A compound with a diazenyl group, commonly used as a radical initiator in polymerization.
Uniqueness
The uniqueness of [4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate lies in its combination of multiple functional groups, which can impart a wide range of reactivity and potential applications. This makes it a versatile compound for research and industrial use.
属性
CAS 编号 |
90781-23-0 |
|---|---|
分子式 |
C26H22Cl2N4O8 |
分子量 |
589.4 g/mol |
IUPAC 名称 |
[4-[[5-(3-chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate |
InChI |
InChI=1S/C26H22Cl2N4O8/c1-25(15-29,11-9-21(33)37-39-23(35)17-5-3-7-19(27)13-17)31-32-26(2,16-30)12-10-22(34)38-40-24(36)18-6-4-8-20(28)14-18/h3-8,13-14H,9-12H2,1-2H3 |
InChI 键 |
MTEXFMIZPVIZNT-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC(=O)OOC(=O)C1=CC(=CC=C1)Cl)(C#N)N=NC(C)(CCC(=O)OOC(=O)C2=CC(=CC=C2)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene](/img/structure/B14356645.png)
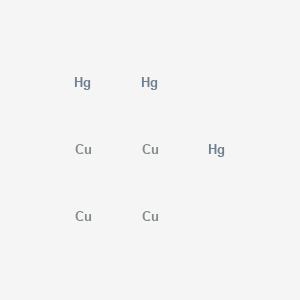
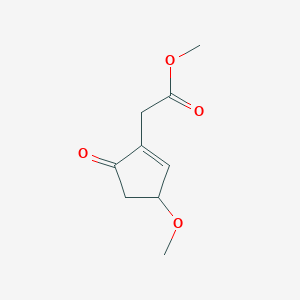
![(7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane](/img/structure/B14356658.png)
